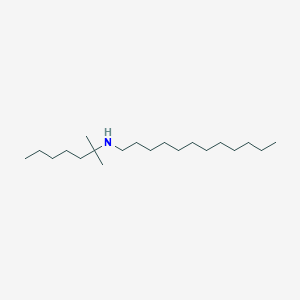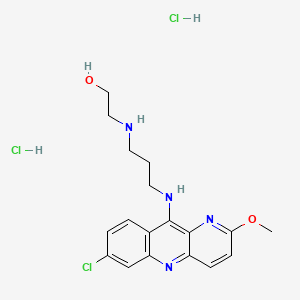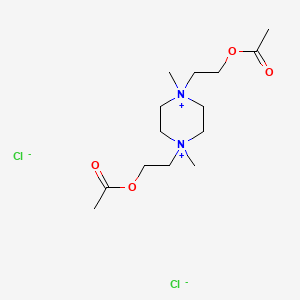
N,N'-Dimethyl-N,N'-di-(2-acetoxyethyl)piperazinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride is a quaternary ammonium compound with a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride typically involves the reaction of piperazine with acetoxyethyl chloride in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The process may also include purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce various substituted piperazine compounds.
Scientific Research Applications
N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It may be explored for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride include:
- N,N’-Dimethyl-N,N’-diethylpiperazinium dichloride
- N,N’-Dimethyl-N,N’-dihexylpiperazinium dichloride
- N,N’-Dimethyl-N,N’-di-(2-hydroxyethyl)piperazinium dichloride
Uniqueness
What sets N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride apart is its specific acetoxyethyl functional groups, which confer unique chemical properties and potential applications. These functional groups may enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research.
Properties
CAS No. |
40066-92-0 |
|---|---|
Molecular Formula |
C14H28Cl2N2O4 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[4-(2-acetyloxyethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]ethyl acetate;dichloride |
InChI |
InChI=1S/C14H28N2O4.2ClH/c1-13(17)19-11-9-15(3)5-7-16(4,8-6-15)10-12-20-14(2)18;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
VTSYUNNBMWKYFR-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OCC[N+]1(CC[N+](CC1)(C)CCOC(=O)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


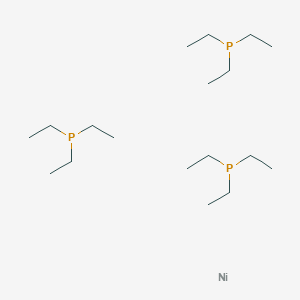
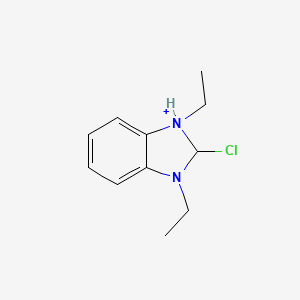

![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)



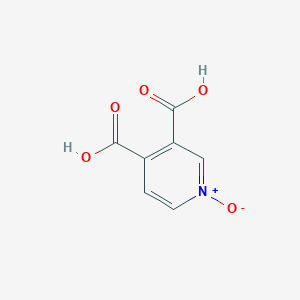

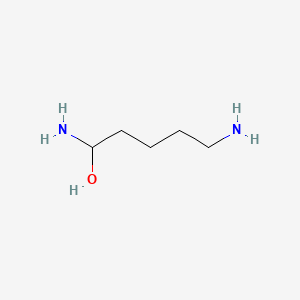
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
